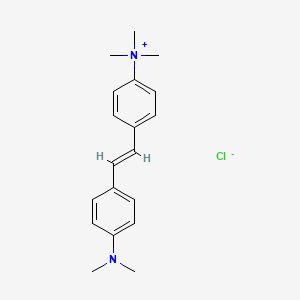
1-Ethoxy-N,N,N',N'-tetraethylmethanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-N,N,N’,N’-tetraethylmethanediamine is an organic compound with the molecular formula C11H26N2O. It is a derivative of methanediamine, where the nitrogen atoms are substituted with ethyl groups and an ethoxy group is attached to the central carbon. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-N,N,N’,N’-tetraethylmethanediamine can be synthesized through the reaction of methanediamine with ethyl iodide in the presence of a base such as sodium hydride. The reaction typically occurs in an anhydrous solvent like tetrahydrofuran (THF) under reflux conditions. The ethoxy group can be introduced by reacting the intermediate product with ethyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of 1-Ethoxy-N,N,N’,N’-tetraethylmethanediamine involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-N,N,N’,N’-tetraethylmethanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: N-oxides of 1-Ethoxy-N,N,N’,N’-tetraethylmethanediamine.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethoxy-N,N,N’,N’-tetraethylmethanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethoxy-N,N,N’,N’-tetraethylmethanediamine involves its interaction with molecular targets through its ethoxy and ethyl groups. These interactions can lead to the formation of stable complexes with metal ions, which are crucial in catalysis and other chemical processes. The compound’s ability to act as a ligand and form chelates with metal ions is a key aspect of its mechanism of action.
Comparison with Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine (TMEDA): Similar in structure but with methyl groups instead of ethyl and ethoxy groups.
N,N,N’,N’-Tetraethylethylenediamine: Similar but lacks the ethoxy group.
Uniqueness: 1-Ethoxy-N,N,N’,N’-tetraethylmethanediamine is unique due to the presence of the ethoxy group, which imparts different chemical properties and reactivity compared to its analogs. This makes it a valuable compound in specific applications where the ethoxy group plays a crucial role in the desired chemical reactions.
Properties
CAS No. |
63303-99-1 |
|---|---|
Molecular Formula |
C11H26N2O |
Molecular Weight |
202.34 g/mol |
IUPAC Name |
1-ethoxy-N,N,N',N'-tetraethylmethanediamine |
InChI |
InChI=1S/C11H26N2O/c1-6-12(7-2)11(14-10-5)13(8-3)9-4/h11H,6-10H2,1-5H3 |
InChI Key |
CRSIMXDPLDQBKW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(N(CC)CC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


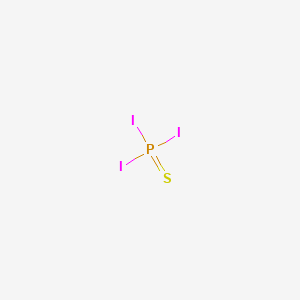

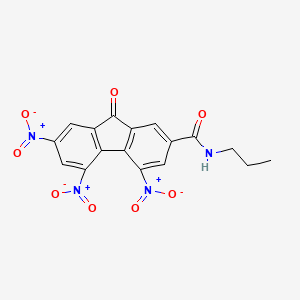

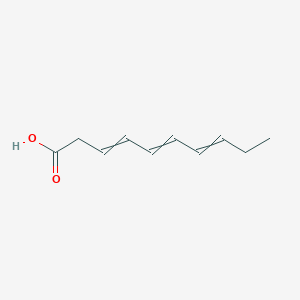
![6-[2,6-Bis(4-methoxyphenyl)tetrahydropyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14500062.png)
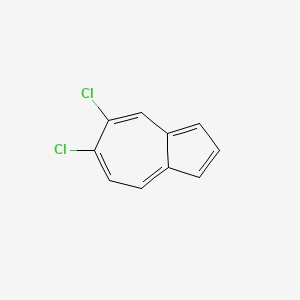

![[Phenyl(phosphorososulfanyl)methyl]benzene](/img/structure/B14500076.png)
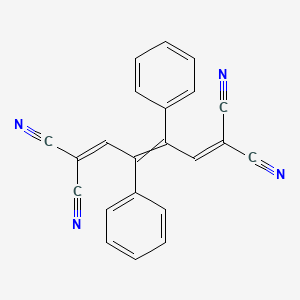
![4-[(Methanesulfonyl)methyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14500083.png)

